molecular formula C14H29IO2Sn B12672709 Stannane, (iodoacetoxy)tributyl- CAS No. 73927-91-0

Stannane, (iodoacetoxy)tributyl-

Cat. No.: B12672709
CAS No.: 73927-91-0
M. Wt: 474.99 g/mol
InChI Key: FMBXDZRCNBBCCW-UHFFFAOYSA-M
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Description

Stannane, (iodoacetoxy)tributyl- is an organotin compound that has gained attention in various fields of chemistry due to its unique properties and reactivity

Preparation Methods

The synthesis of Stannane, (iodoacetoxy)tributyl- typically involves the reaction of tributyltin hydride with iodoacetic acid under specific conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The general synthetic route can be summarized as follows:

    Tributyltin Hydride Preparation: Tributyltin hydride is prepared by reducing tributyltin chloride with lithium aluminum hydride or other reducing agents such as sodium borohydride.

    Reaction with Iodoacetic Acid: The tributyltin hydride is then reacted with iodoacetic acid in the presence of a suitable solvent, such as tetrahydrofuran (THF), under an inert atmosphere to yield Stannane, (iodoacetoxy)tributyl-.

Chemical Reactions Analysis

Stannane, (iodoacetoxy)tributyl- undergoes various types of chemical reactions, including:

    Reduction: It can act as a reducing agent in radical reactions, similar to other organotin hydrides.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the iodoacetoxy group can be replaced by other nucleophiles.

    Oxidation: Under certain conditions, it can be oxidized to form different organotin oxides.

Common reagents and conditions used in these reactions include radical initiators, solvents like THF, and inert atmospheres to prevent unwanted side reactions. Major products formed from these reactions depend on the specific reactants and conditions used.

Scientific Research Applications

Stannane, (iodoacetoxy)tributyl- has several applications in scientific research:

    Organic Synthesis: It is used as a reagent in radical reactions, such as the Barton-McCombie deoxygenation and other radical-mediated transformations.

    Catalysis: The compound serves as a catalyst in various organic reactions, including hydrostannation and hydrosilylation.

    Biological Studies: Organotin compounds, including Stannane, (iodoacetoxy)tributyl-, are studied for their potential biological activities, such as antimicrobial and anticancer properties.

    Industrial Applications: It is used in the production of polymers and other materials where organotin compounds act as stabilizers and catalysts.

Mechanism of Action

The mechanism of action of Stannane, (iodoacetoxy)tributyl- involves the formation of tin-centered radicals, which can then participate in various radical-mediated reactions. The molecular targets and pathways involved depend on the specific reaction and conditions. For example, in the Barton-McCombie deoxygenation, the tin-centered radical abstracts a hydrogen atom from a suitable donor, leading to the reduction of the substrate.

Comparison with Similar Compounds

Stannane, (iodoacetoxy)tributyl- can be compared with other organotin compounds such as tributyltin hydride and triphenyltin hydride. While all these compounds share similar reactivity in radical reactions, Stannane, (iodoacetoxy)tributyl- is unique due to the presence of the iodoacetoxy group, which can participate in additional substitution reactions.

Similar Compounds

    Tributyltin Hydride: Commonly used in radical reactions and as a reducing agent.

    Triphenyltin Hydride: Similar applications as tributyltin hydride but with different reactivity due to the phenyl groups.

    Tributyltin Chloride: Used as a precursor for other organotin compounds.

Properties

CAS No.

73927-91-0

Molecular Formula

C14H29IO2Sn

Molecular Weight

474.99 g/mol

IUPAC Name

tributylstannyl 2-iodoacetate

InChI

InChI=1S/3C4H9.C2H3IO2.Sn/c3*1-3-4-2;3-1-2(4)5;/h3*1,3-4H2,2H3;1H2,(H,4,5);/q;;;;+1/p-1

InChI Key

FMBXDZRCNBBCCW-UHFFFAOYSA-M

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)OC(=O)CI

Origin of Product

United States

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